
2-Bromo-5-fluoroaniline
Overview
Description
2-Bromo-5-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 2 and 5 positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-fluoroaniline involves the hydrogenation of 2-bromo-5-fluoronitrobenzene. The process includes adding methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor into a hydrogenation kettle. The reaction mixture is then subjected to hydrogenation . After the reaction is complete, the solution is filtered under a nitrogen atmosphere, and methanol is removed by vacuum distillation. The residue is then washed with n-hexane and process water, followed by crystallization to obtain the final product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by ensuring high purity and yield, and by implementing continuous and automated production techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:
Key findings:
-
Bromine replacement occurs preferentially over fluorine due to lower bond dissociation energy (C-Br vs. C-F).
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Steric hindrance from the amino group directs substitution to position 4 in some cases .
Electrophilic Aromatic Substitution
The amino group activates the ring for electrophilic attacks, primarily at positions ortho and para to itself:
Electrophile | Conditions | Major Product | Regioselectivity | Source |
---|---|---|---|---|
Nitronium ion | HNO₃/H₂SO₄, 0-5°C | 2-Bromo-5-fluoro-3-nitroaniline | Para to -NH₂ | |
Acetyl chloride | AlCl₃, CH₂Cl₂, reflux | N-Acetyl derivatives | Ortho/para |
Mechanistic insight:
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Fluorine's strong -I effect deactivates position 5, limiting substitution at this site .
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Competitive bromine displacement occurs under strongly acidic conditions .
Reductive Transformations
The nitro precursor (2-bromo-5-fluoronitrobenzene) undergoes catalytic hydrogenation:
Reducing System | Conditions | Yield | Purity | Source |
---|---|---|---|---|
H₂ (1.2 MPa)/Raney Ni | Methanol, 40-50°C | 98% | >99% | |
Fe/HOAc-EtOH | Reflux, 2 hrs | Quant. | 95% |
Critical process parameters:
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Bromine inhibitors (morpholine) prevent dehalogenation during hydrogenation .
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Reaction time optimization prevents over-reduction to cyclohexylamine derivatives .
Heterocycle Formation
Reactions generating bioactive heterocycles:
Notable outcomes:
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Benzothiazole formation proceeds via intramolecular cyclization .
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β-Lactam conjugates show activity against β-lactamase-producing bacteria .
Oxidation Reactions
Controlled oxidation of the amino group:
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂O₂/Fe³⁺ | AcOH, 60°C | Nitroso derivatives | 78% | |
KMnO₄/H₂SO₄ | Aqueous, 0°C | 2-Bromo-5-fluorophenol | 65% |
Challenges:
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Over-oxidation to nitro compounds requires careful stoichiometric control.
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Competing ring bromination occurs under strong oxidative conditions.
Diazotization & Subsequent Reactions
The amino group enables diazotization for diverse transformations:
Diazonium Salt Treatment | Product Type | Key Application | Yield | Source |
---|---|---|---|---|
CuCN/KCN | 2-Bromo-5-fluorobenzonitrile | Pesticide intermediates | 82% | |
HBF₄/Δ | Fluorobenzene derivatives | Liquid crystal materials | 75% |
Technical considerations:
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Low-temperature maintenance (-5°C to 5°C) prevents decomposition .
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Sandmeyer reactions require bromide scavengers to avoid polybromination .
This compound's reactivity profile enables precise molecular editing, particularly in drug discovery. Recent advances in flow chemistry have improved yields in hydrogenation and cross-coupling reactions , while computational modeling aids in predicting regioselectivity patterns for new derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Bromo-5-fluoroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a valuable building block in drug development.
Key Pharmaceutical Compounds Synthesized:
Compound Name | Application Area |
---|---|
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | Antifungal agent for onychomycosis |
Benzothiazole derivatives | Antitumor agents |
5-Fluoronitrobenzothiazole derivatives | Antimicrobial properties |
The synthesis of these compounds often involves the use of this compound as a precursor. For instance, it has been utilized to create orthobromothiobenzanilide , which exhibits significant biological activity .
Agrochemical Applications
In agrochemistry, this compound is employed in the synthesis of pesticides and herbicides. The compound's halogenated structure enhances its reactivity and efficacy in agricultural formulations.
Examples of Agrochemical Compounds:
Compound Name | Application Area |
---|---|
Herbicides | Targeting specific weed species |
Insecticides | Protecting crops from pests |
The incorporation of fluorine and bromine atoms typically improves the stability and performance of these agrochemicals under environmental conditions .
Material Science Applications
Beyond its role in pharmaceuticals and agrochemicals, this compound is also finding applications in material science. Its unique properties contribute to the development of new materials with tailored characteristics.
Material Development Examples:
Material Type | Application Area |
---|---|
Conductive polymers | Electronics and sensors |
Mesoporous silica-supported catalysts | Catalysis in organic reactions |
Recent studies have demonstrated that this compound can be used to synthesize well-ordered mesoporous silica-supported ruthenium nanoparticles, which exhibit high selectivity for the reduction of functionalized nitroarenes .
Case Study 1: Synthesis of Antifungal Agents
A study focused on the synthesis of antifungal agents using this compound revealed that derivatives produced from this compound showed enhanced activity against fungal strains compared to non-halogenated analogs. The introduction of bromine and fluorine atoms was found to significantly improve the bioactivity and solubility of the resulting compounds .
Case Study 2: Catalytic Applications
Research on mesoporous silica-supported catalysts demonstrated that incorporating this compound into catalyst structures resulted in improved catalytic performance for selective reductions. The study highlighted the stability and recyclability of these catalysts over multiple cycles, showcasing their potential for industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroaniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 5-Bromo-2-fluoroaniline
Uniqueness
2-Bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require this specific substitution pattern for their activity .
Biological Activity
2-Bromo-5-fluoroaniline, with the chemical formula C₆H₄BrFN and CAS number 1003-99-2, is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Weight : 190.02 g/mol
- Appearance : Solid, typically white to light yellow
- Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.
Toxicity and Safety Profile
Research indicates that this compound exhibits moderate toxicity. It is classified as an irritant, posing risks to skin and eyes. The compound's safety data highlight the importance of handling it with care, particularly in laboratory settings where exposure can occur .
Anticancer Potential
One of the most promising aspects of this compound is its potential as an anticancer agent. It serves as an intermediate in the synthesis of various pharmaceuticals, including compounds that target cancer cells. For example, derivatives of this compound have shown activity against sensitive tumor cells by inducing apoptosis through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .
Research Findings and Case Studies
- Synthesis and Derivatives :
-
Pharmacological Studies :
- In vitro studies have indicated that certain derivatives of this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into drug-drug interactions .
-
Comparative Studies :
- A comparative analysis of structurally similar compounds revealed that while many share biological activities, this compound exhibits unique properties due to its specific halogen substitutions. For instance, compounds like 2-bromoaniline and 4-fluoroaniline lack one of the halogens and thus show different reactivity profiles.
Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromoaniline | Bromine at position 2 | Lacks fluorine; simpler structure |
4-Fluoroaniline | Fluorine at position 4 | Lacks bromine; different reactivity |
3-Bromo-4-fluoroaniline | Bromine at position 3, fluorine at 4 | Different substitution pattern |
2-Chloro-5-fluoroaniline | Chlorine instead of bromine | Different halogen; may exhibit different reactivity |
3-Nitro-4-bromoaniline | Nitro group at position 3 | Introduces a nitro group affecting reactivity |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-bromo-5-fluoroaniline to ensure stability in laboratory settings?
- Methodological Answer: Store this compound in a tightly sealed container under refrigeration (-20°C) to prevent degradation. Its shelf life is typically 1 year under these conditions. Avoid exposure to moisture and light, as these factors may accelerate decomposition. For short-term use, aliquots can be stored at 0–6°C for up to a week .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- 1H NMR spectroscopy : Compare observed peaks with published data (e.g., δ 8.31 ppm for aromatic protons in CDCl3, as reported in quinoline derivative synthesis) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~189 for C₆H₅BrFN).
- High-performance liquid chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm.
Q. What synthetic routes are commonly used to incorporate this compound into heterocyclic compounds?
- Methodological Answer: this compound serves as a precursor in Skraup-type quinoline syntheses. For example, refluxing with crotonaldehyde in 6M HCl and toluene produces 8-bromo-5-fluoro-2-methylquinoline. Optimize yields (~40%) by controlling reaction time (18 hours) and using silica gel chromatography (0–10% EtOAc/hexanes gradient) for purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., melting point)?
- Methodological Answer: Cross-validate conflicting data (e.g., melting point discrepancies between 43–47°C and other sources) using differential scanning calorimetry (DSC) and controlled recrystallization. Ensure sample purity via HPLC before measurement. Contradictions may arise from impurities or polymorphic forms, requiring rigorous characterization protocols .
Q. What strategies improve the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer:
- Ligand selection : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with aryl halides.
- Solvent optimization : Employ toluene or dioxane at 80–100°C for improved solubility.
- Catalyst system : Pair Pd(OAc)₂ with potassium carbonate as a base to minimize dehalogenation side reactions. Monitor progress via TLC with UV visualization .
Q. How does the electronic profile of this compound influence its regioselectivity in electrophilic substitution reactions?
- Methodological Answer: The electron-withdrawing bromo and fluoro substituents direct electrophiles (e.g., nitration) to the para position relative to the amino group. Computational modeling (DFT calculations) can predict reactivity trends. Validate experimentally using HNO₃/H₂SO₄ nitration followed by LC-MS to identify isomer distribution .
Properties
IUPAC Name |
2-bromo-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378367 | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-99-2 | |
Record name | 2-Bromo-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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